Cas no 1797029-14-1 (5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole)
![5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole structure](https://www.kuujia.com/scimg/cas/1797029-14-1x500.png)
5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole Chemical and Physical Properties
Names and Identifiers
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- 2,1,3-benzothiadiazol-5-yl-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone
- 5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole
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- Inchi: 1S/C18H16ClN3OS2/c19-14-4-2-1-3-13(14)17-7-8-22(9-10-24-17)18(23)12-5-6-15-16(11-12)21-25-20-15/h1-6,11,17H,7-10H2
- InChI Key: CZMGCJFKVJVASZ-UHFFFAOYSA-N
- SMILES: C(C1C=CC2=NSN=C2C=1)(N1CCC(C2=CC=CC=C2Cl)SCC1)=O
5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6481-0833-20mg |
5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole |
1797029-14-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6481-0833-40mg |
5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole |
1797029-14-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6481-0833-25mg |
5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole |
1797029-14-1 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6481-0833-100mg |
5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole |
1797029-14-1 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6481-0833-20μmol |
5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole |
1797029-14-1 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6481-0833-5mg |
5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole |
1797029-14-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6481-0833-15mg |
5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole |
1797029-14-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6481-0833-75mg |
5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole |
1797029-14-1 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6481-0833-30mg |
5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole |
1797029-14-1 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6481-0833-2μmol |
5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole |
1797029-14-1 | 2μmol |
$57.0 | 2023-09-08 |
5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole Related Literature
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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4. Water
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
Additional information on 5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole
Introduction to 5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole (CAS No. 1797029-14-1)
5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole is a highly sophisticated compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 1797029-14-1, represents a novel class of molecules with potential therapeutic applications. The structural composition of this compound, featuring a fused heterocyclic system, makes it an intriguing candidate for further investigation in medicinal chemistry.
The core structure of 5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole consists of a benzothiadiazole moiety linked to a thiazepane ring. The benzothiadiazole component is known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the thiazepane ring enhances the compound's pharmacological profile by introducing additional binding sites and modulating its metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets. Studies suggest that the 5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole scaffold may interact with enzymes and receptors involved in critical cellular pathways. This has opened up new avenues for developing targeted therapies against diseases such as cancer and neurodegenerative disorders.
In vitro studies have demonstrated promising results regarding the pharmacokinetic properties of this compound. The benzothiadiazole moiety contributes to favorable solubility and bioavailability, while the thiazepane ring enhances metabolic stability. These characteristics are essential for developing drugs that can effectively reach their target sites and maintain therapeutic levels over time.
The synthesis of 5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations, have been employed to construct the complex heterocyclic framework efficiently. These synthetic strategies not only ensure high yield but also minimize unwanted byproducts.
The potential therapeutic applications of this compound are vast. Preliminary research indicates that it may exhibit inhibitory activity against kinases and other enzymes implicated in cancer progression. Additionally, its structural features suggest that it could be developed into a potent anti-inflammatory agent by modulating immune responses. Further preclinical studies are necessary to validate these hypotheses and explore additional pharmacological effects.
The role of computational methods in drug discovery has been instrumental in understanding the molecular interactions of 5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound binds to biological targets at an atomic level. These insights are crucial for designing derivatives with enhanced potency and selectivity.
The development of novel pharmaceuticals often involves iterative optimization of lead compounds based on structural modifications. The benzothiadiazole-thiazepane hybrid scaffold offers a rich platform for such optimizations. By introducing subtle changes in the substituents or altering the connectivity between rings, researchers can fine-tune the pharmacological properties of this compound to meet specific therapeutic needs.
The growing interest in heterocyclic compounds like 5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole underscores their importance in modern drug discovery. These molecules often exhibit unique biological activities that cannot be replicated by simpler structures. As our understanding of complex biological systems advances, the demand for sophisticated heterocyclic drugs is expected to rise.
In conclusion, 5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole (CAS No. 1797029-14-1) is a promising candidate for further development in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for designing new therapies against various diseases. Continued investigation into its pharmacological properties and synthetic methodologies will likely yield valuable insights for future drug development efforts.
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